molecular formula C12H13NO2 B1588984 Methyl 2-cyano-2-phenylbutanoate CAS No. 24131-07-5

Methyl 2-cyano-2-phenylbutanoate

Cat. No. B1588984
CAS RN: 24131-07-5
M. Wt: 203.24 g/mol
InChI Key: QCQKFMJKGAXAMV-UHFFFAOYSA-N
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Description

Methyl 2-cyano-2-phenylbutanoate is a chemical compound that belongs to the family of cyanoacrylates. It is widely used in scientific research as a building block for the synthesis of various compounds. The compound is also known as Methyl 2-cyano-2-phenylbutyrate or Methyl 2-cyano-2-phenylbutyric acid methyl ester.

Scientific Research Applications

Medicinal Chemistry

In medicinal chemistry, compounds with cyano groups, like Methyl 2-cyano-2-phenylbutanoate, are known to improve drug candidates’ pharmacokinetic profiles and have broad applications . Although specific research on this compound is not documented, its structural features suggest potential biological activity.

Analytical Method Development

This compound can be used in analytical method development and validation (AMV), particularly as an impurity standard in pharmaceutical testing .

Pharmacological Studies

Nitriles are an attractive approach in the development of covalent inhibitors due to their ability to form noncovalent interactions with macromolecular targets . Methyl 2-cyano-2-phenylbutanoate’s cyano group could be explored for such interactions.

Competitive Binding Assays

The compound’s functional groups may allow it to participate in competitive binding assays, elucidating the functional analysis of various receptors .

Antioxidant Screening

Cyano-containing compounds have shown great activity in antioxidant screening compared to reference drugs . This compound could be investigated for similar properties.

Synthesis of Urea Derivatives

It may also be used in the synthesis of urea derivatives through reactions like the Lossen rearrangement .

Thiophene Derivative Synthesis

Although not directly related, thiophene derivatives show a wide range of activities in medicine. Methyl 2-cyano-2-phenylbutanoate could potentially be used as a precursor or intermediate in synthesizing such derivatives .

properties

IUPAC Name

methyl 2-cyano-2-phenylbutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO2/c1-3-12(9-13,11(14)15-2)10-7-5-4-6-8-10/h4-8H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCQKFMJKGAXAMV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C#N)(C1=CC=CC=C1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70459420
Record name Methyl 2-cyano-2-phenylbutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70459420
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-cyano-2-phenylbutanoate

CAS RN

24131-07-5
Record name Methyl α-cyano-α-ethylbenzeneacetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=24131-07-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Phenyl-2-ethyl-2-cyanoacetic acid methyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024131075
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methyl 2-cyano-2-phenylbutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70459420
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-phenyl-2-ethyl-2-cyanoacetic acid methyl ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.122.499
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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